4-(2,6-Dimethoxybenzoyl)isoquinoline
Overview
Description
4-(2,6-Dimethoxybenzoyl)isoquinoline is an organic compound with the molecular formula C18H15NO3 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound The compound features a benzoyl group substituted with two methoxy groups at the 2 and 6 positions, attached to the isoquinoline core
Mechanism of Action
Target of Action
Isoquinoline derivatives have been known to influence the cardiovascular system .
Mode of Action
Some isoquinoline derivatives have been shown to influence the intracellular calcium concentration ([ca 2+] i) by blocking cardiomyocyte sodium (na+) and calcium (ca 2+) channels .
Biochemical Pathways
It’s suggested that the compound might be involved in the regulation of calcium signaling pathways in cardiomyocytes .
Result of Action
Some isoquinoline derivatives have been shown to exhibit dose-dependent negative inotropic effects .
Biochemical Analysis
Biochemical Properties
4-(2,6-Dimethoxybenzoyl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cardiomyocyte Na+ and Ca2+ channels, leading to changes in intracellular calcium concentration . This interaction suggests that this compound may modulate ion channel activity, which is crucial for maintaining cellular homeostasis and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cardiomyocytes, it has been shown to exert negative inotropic effects, which means it can decrease the force of muscle contractions This effect is likely due to its interaction with ion channels, as mentioned earlier
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been suggested that the compound can inhibit or activate enzymes, leading to changes in cellular function. For example, its interaction with Na+ and Ca2+ channels in cardiomyocytes can alter the flow of these ions, affecting cellular excitability and contractility . Additionally, this compound may influence gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo chemical changes that affect its activity and function. Studies have shown that the effects of this compound on cellular function can vary depending on the duration of exposure and the specific conditions of the experiment . Long-term effects on cellular function, such as changes in gene expression or metabolic activity, may also be observed.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. At lower doses, the compound may exert beneficial effects, such as modulating ion channel activity and improving cellular function. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and function . It is essential to determine the optimal dosage range for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethoxybenzoyl)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and 2,6-dimethoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: Isoquinoline is reacted with 2,6-dimethoxybenzoyl chloride in the presence of the base at a temperature range of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Stirring: Continuous stirring ensures uniform reaction conditions and efficient mixing of reactants.
Automated Control: Automated systems control temperature, pressure, and reaction time to optimize yield and purity.
Purification: Industrial purification methods include distillation, crystallization, and advanced chromatographic techniques.
Chemical Reactions Analysis
4-(2,6-Dimethoxybenzoyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, allowing for further functionalization.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Scientific Research Applications
4-(2,6-Dimethoxybenzoyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-(2,6-Dimethoxybenzoyl)isoquinoline can be compared with other similar compounds such as:
Isoquinoline: The parent compound, which lacks the benzoyl and methoxy groups.
2,6-Dimethoxybenzoyl Derivatives: Compounds with similar benzoyl substitution but different core structures.
Other Isoquinoline Derivatives: Compounds with various substitutions on the isoquinoline ring.
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)14-11-19-10-12-6-3-4-7-13(12)14/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEHKLJIBVDHBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501249256 | |
Record name | (2,6-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501249256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-19-9 | |
Record name | (2,6-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501249256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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